molecular formula C6H7NO B1315684 4-Methyl-1H-pyrrole-2-carbaldehyde CAS No. 24014-19-5

4-Methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1315684
CAS RN: 24014-19-5
M. Wt: 109.13 g/mol
InChI Key: GQIUKYUNGBBIEQ-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H7NO . It is a derivative of Pyrrole-2-carboxaldehyde (Py-2-C), which has been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .


Synthesis Analysis

Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Two new pyrrole carboxaldehydes have been synthesized, which have the N-positions of a pyrazole ring and the pyrrole ring connected by an ethylene chain .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a methyl group at the 4-position and a formyl group at the 2-position .


Chemical Reactions Analysis

Pyrrole-2-carboxaldehydes are involved in various chemical reactions. For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .


Physical And Chemical Properties Analysis

4-Methyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 109.13 g/mol . It is a white to yellow solid .

Scientific Research Applications

Magnetic and Conductive Materials

4-Methyl-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior and are linked via Na(+) cations into a 1D polymeric topology, indicating potential applications in magnetic materials and molecular electronics (Giannopoulos et al., 2014).

Pharmaceutical and Biomedical Applications

The compound's derivatives have been explored for their potential in drug development and biomedical applications. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, derived from 4-Methyl-1H-pyrrole-2-carbaldehyde, shows promise as an important intermediate in small molecule anticancer drugs (Wang et al., 2017). Additionally, its derivatives have been used in the modification of natural structures like proteins and lipids, indicating broad utility in chemical biology (Mikhaleva et al., 2009).

Genetic Research

In genetic research, derivatives of 4-Methyl-1H-pyrrole-2-carbaldehyde have been used in the enzymatic incorporation of unnatural base pairs into nucleic acids. This has implications for expanding the genetic alphabet and understanding DNA replication mechanisms (Mitsui et al., 2002).

Material Science

In material science, the compound has been employed in the synthesis of non-cyclic tetrapyrrole receptors. These receptors show high affinity for specific anions, suggesting applications in sensor technologies and material chemistry (Deliomeroglu et al., 2014).

Safety And Hazards

While specific safety and hazard information for 4-Methyl-1H-pyrrole-2-carbaldehyde is not available, it is generally recommended to use appropriate safety measures such as wearing suitable gloves, protective clothing, and eye protection when handling similar chemical compounds .

Future Directions

The future directions of research on 4-Methyl-1H-pyrrole-2-carbaldehyde could involve further exploration of its synthesis, chemical reactions, and biological activities. The importance of the Py-2-C skeleton in vivo suggests that molecules containing this skeleton could have various biological functions .

Relevant Papers The paper “Pyrrole-2-carboxaldehydes: Origins and Physiological Activities” provides a comprehensive review of Py-2-C derivatives, discussing their origins, structural characteristics, natural sources, and physiological activities . Other relevant papers include “4-Acetyl-1H-pyrrole-2-carbaldehyde” and "1H-Pyrrole-2-carboxaldehyde, 1-ethyl-" .

properties

IUPAC Name

4-methyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIUKYUNGBBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556111
Record name 4-Methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrrole-2-carbaldehyde

CAS RN

24014-19-5
Record name 4-Methyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24014-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BA Hussein - 2017 - scholar.archive.org
This thesis describes the synthesis of a novel family of 4, 4─ difluoro─ 4─ bora─ 3a─ 4a─ diaza─ s─ indacenes for material and education applications (BODIPYs). This thesis also …
Number of citations: 0 scholar.archive.org
OV Mal'tseva, YI Churakhina… - Russian journal of organic …, 2010 - Springer
… Ethyl 3-butyl-4-methyl-1H-pyrrole-2carboxylate (I) and 5,5′-methylenedi(3-butyl-4-methyl1H-pyrrole-2-carbaldehyde) (XI) were synthesized as described in [13]. The products were …
Number of citations: 1 link.springer.com

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